gamma - Nonalactone - d2
Description
The Role of Stable Isotopically Labeled Analogs in Contemporary Scientific Inquiry
Stable isotopically labeled (SIL) compounds are indispensable tools in modern scientific research, offering a non-radioactive means to track molecules through various chemical and biological processes. symeres.commoravek.com By replacing atoms like hydrogen, carbon, or nitrogen with their stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), scientists can create a molecular "tag" without significantly altering the compound's chemical properties. symeres.comacanthusresearch.com This unique signature allows for precise tracking and quantification in a variety of applications. moravek.com
The primary utility of SIL analogs lies in their ability to act as ideal internal standards for chromatographic methods coupled with mass spectrometric detection. acanthusresearch.com This is particularly crucial in complex matrices like blood, plasma, or food samples, where matrix effects can interfere with accurate quantification. acanthusresearch.comwaters.com The use of a SIL analog, which behaves nearly identically to the unlabeled analyte during sample preparation and analysis, helps to correct for these interferences, leading to more reproducible and accurate results. acanthusresearch.comwaters.com
Beyond quantitative analysis, SIL compounds are pivotal in a range of research areas:
Metabolomic Research: They enable the dissection of complex metabolic networks and help in understanding metabolic shifts in response to disease, drugs, or environmental factors. moravek.com
Drug Metabolism and Pharmacokinetics (DMPK): Deuterium labeling, in particular, is used to study metabolic pathways, bioavailability, and drug interactions. symeres.com
Mechanistic and Kinetic Studies: The introduction of deuterium can induce a kinetic isotope effect, which is a valuable tool for elucidating reaction mechanisms. symeres.com
Proteomic Research: Isotopically labeled amino acids allow for the quantitative measurement of protein abundance and dynamics. moravek.com
Environmental and Forensic Science: Stable isotopes can help trace the origins of illicit materials and reconstruct environmental conditions. symeres.commoravek.com
Foundational Research Context of Gamma-Nonalactone (B146572) and its Deuterated Form
Gamma-nonalactone is a significant aroma compound, imparting characteristic "coconut," "sweet," and "stone fruit" notes to a variety of products. auckland.ac.nzcncb.ac.cn It is found naturally in many foods and beverages, including peaches, apricots, beer, rum, and tomatoes. prezi.comchemicalbook.com The compound is also synthesized commercially for use as a flavoring and fragrance agent in products like baked goods, puddings, and perfumes. prezi.comchemicalbook.comhpa.gov.tw
Research into the biogenesis of gamma-nonalactone has revealed complex pathways, particularly in fermented products like wine and beer. auckland.ac.nzresearchgate.net Studies have shown that its formation can be attributed to the metabolic actions of yeast, such as Saccharomyces cerevisiae, on precursors like linoleic acid and 4-oxononanoic acid. auckland.ac.nzresearchgate.net The presence of certain fungi, like Botrytis cinerea (noble rot) in grapes, has also been linked to significantly higher concentrations of gamma-nonalactone in wine. auckland.ac.nzoeno-one.eu
The development of deuterated gamma-nonalactone, specifically gamma-Nonalactone-d2, has been a direct response to the need for more accurate and reliable methods to study this important flavor compound. cncb.ac.cnnih.gov Early attempts at creating deuterated analogs for use as internal standards were sometimes met with challenges, such as the back-exchange of deuterium atoms in certain sample matrices. ives-openscience.eu This led to the synthesis of more stable, novel isotopologues, including ²H₂¹³C₂-γ-nonalactone, to ensure the integrity of the label throughout the analytical process. auckland.ac.nznih.govnih.gov These stable labeled standards are crucial for techniques like Stable Isotope Dilution Analysis (SIDA), which is considered the gold standard for quantitative analysis. nih.gov
Methodological and Mechanistic Research Imperatives for Gamma-Nonalactone-d2
The primary imperative for the use of gamma-Nonalactone-d2 is to serve as a robust internal standard in quantitative analytical methods, most notably in Stable Isotope Dilution Assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). cncb.ac.cnnih.gov This approach has been successfully employed to accurately quantify gamma-nonalactone in complex matrices like wine. auckland.ac.nzcncb.ac.cnoeno-one.eu The use of a deuterated internal standard allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and reproducibility of the results. acanthusresearch.com
Key applications of gamma-Nonalactone-d2 in research include:
Quantitative Analysis in Food and Beverage Science: Researchers have synthesized novel isotopologues of gamma-nonalactone, such as ²H₂¹³C₂-γ-nonalactone, for use in SIDA to quantify its concentration in wines. nih.govnih.gov This has enabled studies to explore the impact of factors like grape variety, region, vintage, and the presence of Botrytis cinerea on the final concentration of this aroma compound. oeno-one.eu
Elucidation of Biosynthetic Pathways: Labeling experiments using deuterated precursors have been instrumental in uncovering the biosynthetic routes to gamma-nonalactone. For instance, studies using deuterated linoleic acid and other intermediates have helped to trace their transformation by yeast into gamma-nonalactone, revealing different pathways that can lead to different stereoisomers of the final product. researchgate.net Research has also used deuterium-labeling to confirm that 4-oxononanoic acid is a precursor to gamma-nonalactone during wine fermentation. oeno-one.eu
Mechanistic Studies of Chemical Reactions: Deuterated compounds are valuable in probing reaction mechanisms. For example, in studies of C-H bond activation, the use of a substrate singly deuterated at the γ-position can help determine the kinetic isotope effect, providing insights into the rate-determining steps of a reaction, such as the formation of lactones via intramolecular oxidation. nih.govacs.org
Table 1: Research Applications of Deuterated Gamma-Nonalactone
| Research Area | Specific Application of Gamma-Nonalactone-d2 | Analytical Technique(s) | Key Findings |
| Food Chemistry (Wine Analysis) | Internal standard for quantification of gamma-nonalactone. auckland.ac.nzcncb.ac.cnoeno-one.eunih.gov | SIDA-SPE-GC-MS | Enabled accurate measurement of gamma-nonalactone concentrations in various wines, revealing significant impacts of noble rot. auckland.ac.nzoeno-one.eu |
| Biochemistry (Metabolism) | Tracing the biotransformation of precursors into gamma-nonalactone by yeast. researchgate.net | Labeling experiments with deuterated fatty acids | Elucidated two different biosynthetic pathways from linoleic acid oxidation products to gamma-nonalactone in yeast. researchgate.net |
| Organic Chemistry (Reaction Mechanisms) | Investigating the mechanism of intramolecular C-H oxidation to form lactones. nih.govacs.org | Kinetic Isotope Effect (KIE) studies | Supported a mechanism involving a site-selective C-H cleavage at the γ-position. nih.govacs.org |
Properties
CAS No. |
1082582-22-6 |
|---|---|
Molecular Formula |
C9H14D2O2 |
Molecular Weight |
158.24 |
Purity |
95% min. |
Synonyms |
gamma - Nonalactone - d2 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Labeling Strategies for Gamma Nonalactone D2
Design and Development of Deuterated Gamma-Nonalactone (B146572) Isotopologues
The introduction of deuterium (B1214612) atoms into the gamma-nonalactone structure requires careful planning of synthetic routes to ensure high isotopic purity and yield. The design of these syntheses can follow two primary strategies: building the molecule from smaller, already deuterated precursors (de novo synthesis) or introducing deuterium into a pre-existing carbon skeleton (targeted deuterogenation).
De Novo Synthetic Routes Employing Deuterium Incorporation
De novo synthesis offers the advantage of placing isotopic labels in specific, stable positions within the molecule by using deuterated starting materials. Common industrial syntheses of gamma-nonalactone can be adapted for this purpose. For instance, a well-established route involves the reaction of heptaldehyde with malonic acid. prezi.com To produce a deuterated analog, one could employ a deuterated version of heptaldehyde.
Another prevalent synthetic approach is the free-radical addition of n-hexanol to acrylic acid. google.com By utilizing a deuterated n-hexanol or acrylic acid, the deuterium labels can be incorporated into the final lactone structure.
Biosynthetic routes also present a viable de novo strategy. Research has shown that gamma-nonalactone can be produced by yeast, such as Saccharomyces cerevisiae, from linoleic acid. researchgate.net Labeling experiments have successfully used deuterated linoleic acid to produce deuterated gamma-nonalactone, demonstrating the feasibility of this biological approach for generating isotopically labeled analogs. researchgate.net
Table 1: Overview of Potential De Novo Synthetic Approaches for Gamma-Nonalactone-d2
| Starting Materials (Unlabeled Route) | Potentially Deuterated Precursor | Key Reaction Type |
| Heptaldehyde, Malonic Acid | Deuterated Heptaldehyde | Knoevenagel condensation / Decarboxylation / Reduction / Lactonization |
| n-Hexanol, Acrylic Acid | Deuterated n-Hexanol or Deuterated Acrylic Acid | Free-radical addition / Lactonization |
| Linoleic Acid (via Yeast Fermentation) | Deuterated Linoleic Acid | Biosynthesis (Lipoxygenation, β-oxidation) |
Targeted Deuterogenation and Multilabeling Methodologies (e.g., 2H and 13C)
Targeted deuterogenation involves the introduction of deuterium into a non-deuterated precursor of gamma-nonalactone. This can be achieved through various chemical reactions, such as catalytic deuteration of an unsaturated bond.
A notable example is the synthesis of a multilabeled isotopologue, 2H2-13C2-γ-nonalactone, designed for use in stable isotope dilution assays (SIDA). researchgate.net This synthesis commenced with heptaldehyde, and the isotopic labels were introduced through a Wittig olefination to incorporate ¹³C atoms, followed by a deuterogenation step to introduce the deuterium atoms. researchgate.net
Attempts have also been made to synthesize 2H6-γ-nonalactone through hydrogen-deuterium exchange on an intermediate, isopropyl 4-oxononanoate. nih.gov This was carried out under reflux in deuterated hydrochloric acid (²HCl/²H₂O). However, this method resulted in incomplete isotopic exchange, highlighting a potential challenge in achieving high isotopic purity through exchange reactions on certain substrates. nih.gov
These multilabeling strategies, combining both heavy isotopes of hydrogen (²H) and carbon (¹³C), are particularly advantageous for mass spectrometry-based quantification, as they provide a larger mass shift from the unlabeled analyte, reducing potential spectral overlap. acanthusresearch.com
Chemical Characterization and Isotopic Purity Assessment of Synthesized Analogs
Following synthesis, rigorous chemical characterization is essential to confirm the identity, purity, and extent of isotopic labeling of the gamma-nonalactone-d2 analog. This is typically accomplished through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Validation of Deuterium Incorporation
Mass spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of gamma-nonalactone-d2 will be shifted by two mass units compared to the unlabeled compound. Gas chromatography-mass spectrometry (GC-MS) is commonly employed for this analysis. For unlabeled gamma-nonalactone, a characteristic base peak is observed at a mass-to-charge ratio (m/z) of 85. nih.gov In the case of the synthesized 2H2-13C2-γ-nonalactone, the base peak was observed at m/z 89, consistent with the addition of four mass units (two from ²H and two from ¹³C). nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for determining the position and extent of deuterium incorporation. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For unlabeled gamma-nonalactone, key signals in the ¹H NMR spectrum include a multiplet for the single proton at the C4 position (around 4.9-5.1 ppm) and signals for the alkyl chain protons. prezi.com The absence or alteration of these signals in the spectrum of the deuterated analog provides direct evidence of successful labeling. ¹³C NMR can also be used to confirm the structure of the carbon skeleton.
Infrared (IR) spectroscopy can provide complementary information. The C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region, would be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) in the deuterated compound. For unlabeled gamma-nonalactone, C-H stretches are noted between 2857 cm⁻¹ and 2954 cm⁻¹, and a strong carbonyl (C=O) stretch appears around 1774 cm⁻¹. prezi.com
Table 2: Spectroscopic Data for Gamma-Nonalactone and its Isotopologues
| Technique | Analyte | Key Observed Data | Reference |
| GC-MS | gamma-Nonalactone | Base peak at m/z 85 | nih.gov |
| GC-MS | 2H2-13C2-gamma-Nonalactone | Base peak at m/z 89 | nih.gov |
| ¹H NMR | gamma-Nonalactone | Multiplet at ~4.9-5.1 ppm (H at C4) | prezi.com |
| IR | gamma-Nonalactone | C-H stretch: 2857-2954 cm⁻¹, C=O stretch: ~1774 cm⁻¹ | prezi.com |
Chromatographic Purity Evaluation of Labeled Compounds
Chromatographic methods are employed to assess the chemical and isotopic purity of the synthesized gamma-nonalactone-d2. Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the most common technique due to the volatility of gamma-nonalactone. nih.gov
The chromatographic purity is determined by the percentage of the total peak area that corresponds to the desired compound. High-performance liquid chromatography (HPLC) can also be used as an alternative or complementary technique for purity assessment.
For the analysis of gamma-nonalactone in complex matrices like wine, solid-phase extraction (SPE) is often used for sample cleanup and concentration prior to GC-MS analysis. nih.gov In the development of a quantification method using 2H2-13C2-γ-nonalactone, SPE-GC-MS was used, and the method demonstrated excellent linearity, reproducibility (0.72%), and repeatability (0.38%). nih.gov The retention times for gamma-nonalactone and its 2H2-13C2-labeled standard were very similar (27.96 and 27.94 minutes, respectively), which is ideal for an internal standard. nih.gov
Optimization of Synthetic Yields and Scalability for Research Applications
The efficiency of the synthetic route is a critical factor, especially when preparing labeled compounds for extensive research use, as the starting materials can be costly. Optimization of reaction conditions is key to maximizing the yield and ensuring the economic viability of the synthesis.
Several strategies can be employed to improve the yield of gamma-nonalactone synthesis. For the route involving n-hexanol and acrylic acid, one patented method describes improving the product yield by removing the water generated during the reaction using a water segregator with a drying agent. google.com This approach helps to drive the equilibrium towards product formation. The reported yield for this optimized process was 75.35%. google.com
The scalability of the synthesis is another important consideration. Demonstrating that a synthetic procedure can be successfully scaled up from milligram to gram quantities is crucial for producing sufficient material for multiple studies. While specific studies on the scalability of gamma-nonalactone-d2 synthesis are not widely published, the principles of process optimization, such as careful control of temperature, reaction time, and purification methods, are universally applicable. The successful gram-scale synthesis of other deuterated compounds, such as deuterated aldehydes, using optimized reaction conditions has been reported, indicating the feasibility of scaling up such processes. nih.gov
Advanced Analytical Methodologies Utilizing Gamma Nonalactone D2 As a Reference Standard
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is the predominant technique for the analysis of volatile and semi-volatile compounds like gamma-nonalactone (B146572). When coupled with SIDA using gamma-nonalactone-d2, it provides a powerful platform for sensitive and selective quantification.
Effective sample preparation is crucial to isolate the analyte from the complex matrix and concentrate it for analysis.
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from liquid samples like wine. In the analysis of γ-nonalactone in Pinot noir, samples were first spiked with the labeled internal standard and then passed through an SPE cartridge. nih.govresearchgate.net Interferences were washed away, and the analyte and standard were then eluted with a solvent, concentrated, and analyzed by GC-MS. researchgate.net This method proved robust for quantifying γ-nonalactone in various wine styles. researchgate.net
Headspace (HS) Techniques: Headspace analysis is ideal for extracting volatile compounds from solid or liquid samples without extensive solvent extraction. shimadzu.com In Headspace-Solid Phase Microextraction (HS-SPME), a coated fiber is exposed to the vapor phase above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC inlet for analysis. This technique has been used for the quantification of various lactones. nih.gov
Mass spectrometry allows for the differentiation between the native gamma-nonalactone and its deuterated isotopologue based on their mass-to-charge ratio (m/z).
Selected Ion Monitoring (SIM): This is a highly sensitive and selective MS mode where the instrument is set to detect only a few specific ions. For γ-lactones, a characteristic fragment ion at m/z 85 is typically monitored for the native compound. researchgate.net For the deuterated standard, a correspondingly shifted ion is monitored. For example, in the analysis of wine using ²H₂¹³C₂-γ-nonalactone, the ion at m/z 89 was used for quantification of the internal standard. nih.gov This targeted approach minimizes chemical noise and improves detection limits.
Tandem Mass Spectrometry (MS/MS): Also known as MS², this technique provides even greater selectivity. A specific precursor ion for the analyte (and another for the standard) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces interferences and is considered the gold standard for quantitative analysis in complex matrices.
Method Validation and Performance Metrics for Quantitative Assays
To ensure the reliability of a quantitative method utilizing gamma-nonalactone-d2, it must undergo rigorous validation. Key performance metrics are established to demonstrate its suitability for the intended purpose. A SIDA-SPE-GC-MS method developed for the quantification of γ-nonalactone in wine using a ²H₂¹³C₂-γ-nonalactone standard demonstrated excellent performance. nih.gov
The validation results for this method are summarized below:
| Performance Metric | Result | Description |
| Linearity (R²) | > 0.99 | The calibration curve, constructed using model wine with γ-nonalactone concentrations from 0 to 100 µg L⁻¹, showed excellent linearity. nih.gov |
| Reproducibility | 0.72% | This indicates the precision of the method over different runs and conditions. nih.gov |
| Repeatability | 0.38% | This measures the precision of the method under the same operating conditions over a short interval. nih.gov |
| Limit of Detection (LOD) | 0.4 µg L⁻¹ | The lowest concentration of the analyte that can be reliably detected. researchgate.net |
| Limit of Quantification (LOQ) | 1.1 µg L⁻¹ | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net |
These metrics confirm that the SIDA-GC-MS method is highly accurate, precise, and sensitive for the quantification of gamma-nonalactone in complex beverages like wine. researchgate.net
Assessment of Linearity, Reproducibility, and Repeatability
The validation of an analytical method is crucial to ensure the reliability and consistency of the results. Key parameters in this validation process are linearity, reproducibility, and repeatability. Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. Repeatability assesses the precision of the method under the same operating conditions over a short interval, while reproducibility measures the precision across different conditions, such as different days or analysts.
A notable example of the validation of an analytical method using an isotopically labeled gamma-nonalactone comes from a study on its quantification in a model wine matrix. nih.govnih.gov In this research, a novel isotopologue, ²H₂¹³C₂-γ-nonalactone, was synthesized and used as an internal standard for the quantification of γ-nonalactone. nih.govnih.gov
The linearity of the method was established by constructing a calibration curve with known concentrations of γ-nonalactone ranging from 0 to 100 µg L⁻¹ in a model wine solution, with the internal standard held at a constant concentration. nih.govnih.gov The resulting calibration curve demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.99. nih.govnih.gov This high R² value indicates a strong linear relationship between the concentration of γ-nonalactone and the instrument's response, which is essential for accurate quantification.
The repeatability of the method was determined by analyzing multiple replicates of the same sample under identical conditions. The study reported a repeatability of 0.38%, indicating a high degree of precision for repeated measurements. nih.govnih.gov Reproducibility was assessed by analyzing samples on different occasions and was found to be 0.72%, further confirming the robustness and reliability of the analytical method over time. nih.govnih.gov
Interactive Data Table: Linearity, Repeatability, and Reproducibility of γ-Nonalactone Quantification in Model Wine
| Parameter | Value | Interpretation |
| Linearity (R²) | > 0.99 | Excellent linear relationship between concentration and response. |
| Concentration Range | 0 - 100 µg L⁻¹ | The method is linear and accurate within this range. |
| Repeatability (%) | 0.38 | High precision for repeated measurements under the same conditions. |
| Reproducibility (%) | 0.72 | High precision for measurements taken under different conditions. |
Evaluation of Analytical Accuracy and Precision Across Diverse Research Matrices
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. The use of gamma-Nonalactone-d2 as an internal standard is particularly beneficial for ensuring high accuracy and precision in the analysis of complex food and beverage matrices, where interferents can significantly impact the analytical signal.
The application of isotopically labeled lactones as internal standards has been successfully demonstrated in various matrices, including wine and dairy products. In the aforementioned study on New Zealand Pinot noir, the use of ²H₂¹³C₂-γ-nonalactone as an internal standard allowed for the accurate quantification of γ-nonalactone in twelve different commercial wines. nih.govnih.gov The concentrations of γ-nonalactone in these wines ranged from 8.3 to 22.5 µg L⁻¹. nih.govnih.gov The stability of the internal standard under varying conditions of sample preparation further ensured the accuracy of the results. nih.govnih.gov
The principles of using isotopically labeled internal standards are also applicable to other complex food matrices where γ-nonalactone is a key flavor component, such as dairy products. A study on the quantification of various lactones in dairy cream highlighted the challenges of reliable quantification due to the compounds' instability and low volatility. nih.govacs.org To overcome these challenges, the researchers synthesized carbon-13-labeled γ-lactones and deuterium-labeled δ-lactones for use in stable isotope dilution assays. nih.govacs.org While this particular study utilized a ¹³C-labeled γ-nonalactone, the methodology underscores the importance and applicability of using isotopically labeled standards, including deuterated versions, for accurate flavor analysis in high-fat dairy matrices like cream. nih.govacs.org
The presence of γ-nonalactone has been reported in a wide array of food products, including apricots, peaches, tomatoes, various berries, cocoa, and roasted barley, as well as in beverages like beer, rum, and whiskies. nih.govodowell.com The application of analytical methods using gamma-Nonalactone-d2 as an internal standard can be extended to these matrices to achieve accurate and precise quantification of this important flavor compound. The robustness of the stable isotope dilution assay allows for reliable measurements even in the presence of complex matrix components that are often found in these food and beverage products.
Interactive Data Table: Application of Isotopically Labeled γ-Nonalactone in Different Research Matrices
| Matrix | Analyte | Internal Standard | Key Findings |
| Model Wine | γ-Nonalactone | ²H₂¹³C₂-γ-nonalactone | Excellent linearity (R² > 0.99), repeatability (0.38%), and reproducibility (0.72%). nih.govnih.gov |
| New Zealand Pinot Noir | γ-Nonalactone | ²H₂¹³C₂-γ-nonalactone | Concentrations ranged from 8.3 to 22.5 µg L⁻¹, demonstrating the method's applicability to real-world samples. nih.govnih.gov |
| Dairy Cream | Nine different lactones | ¹³C-labeled γ-lactones and deuterium-labeled δ-lactones | Demonstrated the feasibility and necessity of using isotopically labeled standards for accurate lactone quantification in a high-fat matrix. nih.govacs.org |
Mechanistic Investigations of Biosynthetic Pathways and Metabolic Transformations Using Gamma Nonalactone D2
Deuterium (B1214612) Labeling for Elucidating Precursor-Product Relationships
The fundamental principle behind using deuterium-labeled compounds is the ability to distinguish them from their unlabeled counterparts using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By introducing a deuterated precursor into a biological system, scientists can track the incorporation of deuterium into the final product, thereby establishing a direct precursor-product relationship.
Tracing Carbon and Hydrogen Flux in Metabolic Networks
The use of deuterated substrates is instrumental in mapping the flow of carbon and hydrogen atoms through metabolic pathways. In the context of γ-nonalactone biosynthesis, labeling studies with deuterated linoleic acid in yeast have been particularly revealing. These experiments have demonstrated that the carbon backbone of linoleic acid is converted into γ-nonalactone, and by analyzing the position and extent of deuterium incorporation in the final product, researchers can infer the specific enzymatic steps involved in the transformation.
For instance, the retention or loss of deuterium at specific positions can indicate the action of particular enzymes, such as dehydrogenases or hydratases. This level of detail is crucial for constructing accurate models of metabolic networks and understanding how flux through these pathways is regulated.
Identification of Intermediate Compounds in Biosynthetic Routes
A significant challenge in studying biosynthetic pathways is the identification of often transient and low-concentration intermediate compounds. Deuterium labeling provides a powerful method for overcoming this obstacle. When a deuterated precursor is introduced, any subsequent intermediates will also carry the deuterium label, making them easier to detect and identify against the complex background of a biological matrix.
In the study of γ-nonalactone biosynthesis, this approach has been successfully employed to identify key intermediates. For example, labeling experiments have provided evidence for the role of 4-oxononanoic acid as a direct precursor to γ-nonalactone. nih.gov By feeding cells with deuterated 4-oxononanoic acid and observing the formation of deuterated γ-nonalactone, a direct metabolic link was established.
Table 1: Key Intermediates in γ-Nonalactone Biosynthesis Identified Using Deuterium Labeling
| Precursor | Labeled Intermediate | Organism |
| Deuterated Linoleic Acid | 13-Hydroxyoctadecadienoic acid | Yeast |
| Deuterated Linoleic Acid | 9-Hydroxyoctadecadienoic acid | Yeast |
| d6-4-Oxononanoic acid | γ-Nonalactone-d6 | Saccharomyces cerevisiae |
Studies on Enzymatic Reaction Mechanisms and Kinetic Isotope Effects
Beyond pathway elucidation, γ-nonalactone-d2 is a valuable tool for probing the intimate details of enzyme reaction mechanisms. The substitution of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).
Examination of Stereochemical Aspects in Biotransformations
Many enzymatic reactions are stereospecific, meaning they produce or act on a specific stereoisomer of a molecule. Deuterium labeling can be used to investigate the stereochemical course of these biotransformations. For example, in the biogenesis of γ-nonalactone in yeast from deuterated linoleic acid, two distinct biosynthetic routes have been identified, each leading to a different enantiomer of the final product. nih.gov
The 13-lipoxygenation pathway followed by β- and α-oxidation results in the formation of (S)-γ-nonalactone. nih.gov Conversely, the 9-lipoxygenation pathway leads to (R)-γ-nonalactone. nih.gov The use of deuterated precursors allows for the tracing of these separate pathways and the determination of the enantiomeric excess of the resulting γ-nonalactone, providing a deeper understanding of the stereochemical control exerted by the enzymes involved.
Table 2: Stereochemical Outcomes in γ-Nonalactone Biosynthesis
| Biosynthetic Pathway | Key Intermediate | Final Product Stereoisomer |
| 13-Lipoxygenation | 13-Hydroxyoctadecadienoic acid | (S)-γ-nonalactone |
| 9-Lipoxygenation | 9-Hydroxyoctadecadienoic acid | (R)-γ-nonalactone |
Research on Microbial and Enzymatic Biotransformations Affecting Nonalactone Production
The production of γ-nonalactone is not limited to a single organism or pathway. Various microorganisms, including yeasts and bacteria, are capable of biotransforming fatty acids and other precursors into this valuable lactone. Deuterium labeling studies are crucial for understanding the diversity of these biotransformation pathways.
By incubating different microbial species with deuterated substrates such as linoleic acid or its derivatives, researchers can assess their capacity to produce γ-nonalactone and identify the key enzymatic steps involved. This knowledge is not only of fundamental scientific interest but also has practical applications in the biotechnological production of natural flavor and fragrance compounds. For instance, understanding the enzymatic machinery responsible for efficient lactone formation can guide the selection or engineering of microbial strains for enhanced production yields. These studies contribute to a broader understanding of lipid metabolism and its potential for generating valuable bioactive compounds.
Role of Specific Organisms in Nonalactone Biosynthesis
Several microorganisms, primarily yeasts, have been identified as potent producers of γ-nonalactone through the biotransformation of fatty acid precursors. Isotopic tracer studies have been fundamental in confirming these capabilities and understanding the specific metabolic routes within these organisms.
Incubation experiments utilizing deuterated linoleic acid have been crucial in demonstrating the production of γ-nonalactone in yeasts such as Sporobolomyces odorus and the common fermenting yeast Saccharomyces cerevisiae. researchgate.net These studies confirm that both yeasts can convert linoleic acid into γ-nonalactone via its 9- and 13-hydroperoxide derivatives. researchgate.net The yeast Sporidiobolus salmonicolor has also been studied for its ability to metabolize deuterated epoxyfatty acids derived from oleic acid into various lactones, establishing the enantiospecific action of its epoxide hydrolase enzymes. researchgate.net
Other yeast species, such as Pichia ohmeri and Pichia stipitis, have been shown to produce γ-nonalactone from different precursors. google.com These organisms can utilize substrates containing C18 hydroxy-acids where the hydroxyl group is at the C13 position, such as coriolic acid, to yield γ-nonalactone. google.com The use of these specific organisms in controlled fermentations allows for the production of natural γ-nonalactone, with the specific mixture of resulting lactones depending on the microorganism, substrate, and incubation conditions. google.com
| Organism | Precursor Substrate(s) | Key Metabolic Capability | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Linoleic Acid | Converts linoleic acid via 9- and 13-lipoxygenation pathways. | researchgate.net |
| Sporobolomyces odorus | Linoleic Acid | Metabolizes linoleic acid via hydroperoxide derivatives to form γ-nonalactone. | researchgate.netdatapdf.com |
| Pichia ohmeri | C18 hydroxy-acids (e.g., Coriolic Acid) | Transforms 13-hydroxy-octadecadienoic acid into γ-nonalactone. | google.com |
| Pichia stipitis | C18 hydroxy-acids (e.g., Coriolic Acid) | Transforms 13-hydroxy-octadecadienoic acid into γ-nonalactone. | google.com |
Pathways of Fatty Acid Metabolism and Their Conversion to Lactones
Labeling experiments with deuterated linoleic acid and [¹⁸O]-labeled hydroxyoctadecadienoic acids have successfully elucidated two distinct biosynthetic routes to γ-nonalactone in yeast. datapdf.comdatapdf.com These pathways explain the formation of both the (R)- and (S)-enantiomers of the compound, which often occurs in a nearly racemic mixture in products like beer. researchgate.net
The first pathway is initiated by a 13-lipoxygenase , which acts on linoleic acid to form a 13-hydroperoxy derivative. researchgate.netdatapdf.com Following reduction, the resulting 13-hydroxyoctadecadienoic acid undergoes several cycles of β-oxidation. A crucial, non-standard step of one α-oxidation cycle is required to shorten the carbon chain by a single carbon, which is necessary to produce the nine-carbon backbone of nonalactone. datapdf.com This pathway ultimately results in the formation of (S)-γ-nonalactone with an approximate enantiomeric excess (e.e.) of 60%. datapdf.comdatapdf.com
The second pathway begins with the action of a 9-lipoxygenase on linoleic acid, which, after reduction, yields 9-hydroxyoctadecadienoic acid. researchgate.netdatapdf.com This intermediate is then cleaved through a Baeyer-Villiger oxidation reaction. datapdf.comdatapdf.com This enzymatic step is a key divergence from standard fatty acid metabolism and leads to the formation of downstream products that are further transformed into (R)-γ-nonalactone, with an observed e.e. of around 46%. datapdf.comdatapdf.com Research has shown that 9-hydroxyoctadecadienoic acid can be converted to γ-nonalactone with a yield of up to 50%. researchgate.net
Further studies using deuterium-labeling have also confirmed that 4-oxononanoic acid is a direct precursor to γ-nonalactone, solidifying its role as a key intermediate in the biosynthetic pathway. researchgate.net
| Feature | Pathway 1 | Pathway 2 |
|---|---|---|
| Initiating Enzyme | 13-Lipoxygenase | 9-Lipoxygenase |
| Initial Intermediate | 13-Hydroxyoctadecadienoic acid | 9-Hydroxyoctadecadienoic acid |
| Key Degradation Steps | β-oxidation followed by one α-oxidation step | Baeyer-Villiger oxidation |
| Final Product | (S)-γ-nonalactone (~60% e.e.) | (R)-γ-nonalactone (~46% e.e.) |
| Reference | datapdf.comdatapdf.com | datapdf.comdatapdf.com |
Applications of Gamma Nonalactone D2 in Specialized Research Domains
Research in Flavor and Aroma Chemistry
In the realm of flavor and aroma chemistry, gamma-Nonalactone-d2 is crucial for elucidating the presence and impact of its non-deuterated counterpart, which imparts characteristic coconut, sweet, and stone fruit aromas to a variety of foods and beverages. cncb.ac.cnresearchgate.net
Quantification of Gamma-Nonalactone (B146572) in Fermented Products and Agricultural Commodities
The precise quantification of flavor compounds is paramount in understanding and controlling the sensory profiles of food products. Gamma-Nonalactone-d2 is instrumental in this area, particularly when used in SIDA coupled with techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This methodology allows for the accurate measurement of gamma-nonalactone concentrations in complex matrices such as wine, beer, dairy products, and fruits. perfumerflavorist.comscentspiracy.com
For instance, research on New Zealand Pinot noir wines utilized a novel isotopologue, ²H₂¹³C₂-γ-nonalactone, to quantify gamma-nonalactone concentrations, which were found to range from 8.3 to 22.5 µg/L. nih.govnih.gov This level is significant as it approaches the odor detection threshold of the compound, suggesting its potential contribution to the wine's aroma profile. nih.govnih.gov The use of the deuterated standard ensures that variations in sample preparation, extraction, and instrument response are accounted for, leading to highly reliable data. cncb.ac.cnisolife.nl
Table 1: Reported Concentrations of Gamma-Nonalactone in Various Wines
| Wine Type | Maximum Concentration (µg/L) |
| New Zealand Pinot Noir | 22.5 |
| Icewines | 179 |
| Fortified Wines | 539 |
| Botrytised Wines | 43.5 |
| Non-botrytised Wines | 8.7 |
This table presents a summary of gamma-nonalactone concentrations found in different types of wine, as determined by studies utilizing stable isotope dilution assays.
Investigating Factors Influencing Nonalactone Concentration in Food Systems (e.g., Post-Harvest Processing, Microbial Activity)
The concentration of gamma-nonalactone in food is not static; it can be significantly influenced by various factors throughout the production process. Gamma-Nonalactone-d2 is a key tool for researchers investigating these changes. By adding a known amount of the deuterated standard to a sample, scientists can accurately track how processes like fermentation, aging, and post-harvest treatments affect the final concentration of the native lactone.
For example, studies on wine have shown that the presence of oak during alcoholic fermentation and maturation can increase the concentration of gamma-nonalactone. researchgate.net Research has also revealed that wines made from grapes affected by Botrytis cinerea (noble rot) have significantly higher concentrations of this aroma compound. researchgate.net In the context of microbial activity, labeling experiments with deuterated precursors have helped elucidate the biosynthetic pathways of gamma-nonalactone in yeast, demonstrating how different enzymatic processes can lead to its formation. researchgate.net
Enantiomeric Distribution Studies and Their Correlation with Aroma Profiles in Research Models
Gamma-nonalactone is a chiral molecule, existing in two mirror-image forms, or enantiomers: (R)-gamma-nonalactone and (S)-gamma-nonalactone. These enantiomers can have different aroma profiles and detection thresholds. acs.orgnih.gov Understanding the enantiomeric distribution is therefore critical for accurately characterizing the aroma of a product.
Gamma-Nonalactone-d2 plays a vital role in the accurate quantification of individual enantiomers. acs.orgnih.gov By using a deuterated standard in combination with chiral gas chromatography, researchers can separate and precisely measure the concentration of each enantiomer. Studies on Australian red wines have shown that the (R)-enantiomer is often more prevalent than the (S)-enantiomer. acs.orgnih.gov This type of research is essential for correlating specific enantiomeric ratios with distinct aroma profiles, providing a deeper understanding of flavor biogenesis and perception. researchgate.net
Research in Chemical Ecology and Neurobehavioral Models
Beyond flavor chemistry, gamma-Nonalactone-d2 finds applications in the study of how organisms interact with their chemical environment.
Application in Investigating Chemo-Sensory Perception Mechanisms in Animal Models
The chemosensory systems of animals are finely tuned to detect and respond to a vast array of chemical cues in their environment. nih.gov Gamma-Nonalactone-d2 can be used in studies designed to understand these perception mechanisms. By introducing isotopically labeled compounds into an animal's environment, researchers can trace the uptake and processing of these chemicals within the organism's sensory and neural pathways. While direct studies citing gamma-Nonalactone-d2 in this specific context are not prevalent, the principles of using deuterated analogues as tracers are well-established in neurobehavioral research.
Studies on Chemical Signaling and Behavioral Responses in Non-Human Organisms
Chemical signals, or semiochemicals, are fundamental to communication in many species, mediating behaviors such as mating, aggregation, and foraging. frontiersin.orgresearchgate.net Gamma-nonalactone itself has been identified as a component of the pheromone blend in some insects. The use of gamma-Nonalactone-d2 allows researchers to conduct highly controlled experiments to study the behavioral responses of organisms to these chemical cues. For example, a deuterated version of a pheromone component can be released into the environment, and its effect on the behavior of the target organism can be precisely monitored. This approach helps in understanding the complex interplay between chemical signals and animal behavior, which is a cornerstone of chemical ecology. researchgate.netsemanticscholar.org
Future Research Directions and Emerging Methodological Advancements for Gamma Nonalactone D2
Development of Advanced Isotopic Labeling Strategies for Complex Research Scenarios
The synthesis of deuterated compounds is foundational to their use in research. While general methods for deuterium (B1214612) incorporation exist, future research will focus on developing more sophisticated and targeted labeling strategies. The exchange of a hydrogen atom for a deuterium atom can have a minimal impact on the basic functions of a compound but gives rise to a discernible kinetic isotope effect (KIE), which is invaluable for studying reaction mechanisms. chem-station.com
Advanced strategies move beyond simple deuterium exchange to create precisely engineered molecules for specific experimental needs. A prime example is the synthesis of a novel isotopologue, ²H₂¹³C₂-γ-nonalactone, which incorporates both deuterium and carbon-13 labels. nih.govnih.gov This dual-labeling approach was developed for use as an internal standard in a Stable Isotope Dilution Assay (SIDA) to achieve highly accurate quantification of gamma-nonalactone (B146572) in complex matrices like wine. nih.govnih.govresearchgate.net The synthesis involved introducing the isotopic labels through distinct chemical steps, including Wittig olefination and deuterogenation. nih.govresearchgate.net
Future work will likely focus on:
Site-Specific Labeling: Developing synthetic routes that place deuterium atoms at specific, pre-determined positions within the gamma-nonalactone molecule. This would allow researchers to probe specific enzymatic or chemical reactions involving particular C-H bonds.
Multi-Isotope Labeling: Expanding the use of combined labeling (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) to create multi-functional tracers for intricate metabolic and mechanistic studies. symeres.com
Cost-Effective Synthesis: Innovating more efficient and economical synthetic pathways to make these advanced labeled compounds more accessible for widespread research.
| Labeling Strategy | Description | Primary Research Application | Example/Rationale |
|---|---|---|---|
| Random Deuteration | Incorporation of deuterium at multiple, non-specific positions. | General metabolic tracing, initial pathway identification. | Can be achieved through H/D exchange reactions in the presence of a catalyst and a deuterium source like D₂O. |
| Site-Specific Deuteration | Placement of deuterium at a single, defined carbon atom. | Mechanistic studies of specific enzymatic reactions (Kinetic Isotope Effect). | Allows for probing the role of a specific C-H bond cleavage in a metabolic pathway. |
| Multi-Isotope Labeling (e.g., ²H and ¹³C) | Incorporation of more than one type of stable isotope into the same molecule. | High-precision quantification (SIDA), advanced metabolic flux analysis. | The synthesis of ²H₂¹³C₂-γ-nonalactone serves as an ideal internal standard for mass spectrometry, as its mass shift is significant and distinct from the unlabeled analyte. nih.govnih.gov |
Integration with Multi-Omics Approaches for Holistic Biological System Analysis
The true potential of tracers like gamma-nonalactone-d2 is realized when they are integrated into multi-omics workflows. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive, system-level view of biological processes. nih.govmdpi.com By introducing a deuterated probe, researchers can perturb a system and observe the cascading effects across multiple molecular layers. gmo-qpcr-analysis.info
In a typical multi-omics experiment involving gamma-nonalactone-d2, the workflow could be:
Metabolomics: Following administration of gamma-nonalactone-d2 to a biological system (e.g., a yeast culture), mass spectrometry or NMR would be used to track the fate of the deuterated label. This reveals the metabolic pathways, identifies downstream metabolites, and determines the rate of turnover. Using 2H-NMR, for instance, can reveal the specific distribution of deuterium atoms in metabolites, providing deep insights into metabolic flows. nih.gov
Proteomics: The system's response to the presence of gamma-nonalactone and its metabolites is analyzed at the protein level. Quantitative proteomics could identify the upregulation or downregulation of specific enzymes involved in its metabolism.
Transcriptomics: Analysis of mRNA levels would show whether the observed changes in protein expression are due to changes in gene transcription, providing a link between metabolic activity and genetic regulation.
This integrated approach allows researchers to move beyond simple pathway mapping to understand the regulatory networks that control the metabolism and biological activity of gamma-nonalactone. gmo-qpcr-analysis.info
| Omics Layer | Methodology | Information Gained |
|---|---|---|
| Metabolomics | Introduce γ-nonalactone-d2 into the fermentation. Analyze samples over time using LC-MS or GC-MS. | Identifies the metabolic fate of the lactone, quantifies its conversion products, and determines metabolic flux. |
| Proteomics | Analyze protein extracts from the yeast at corresponding time points using techniques like SWATH-MS. | Quantifies changes in the abundance of enzymes (e.g., oxidoreductases, hydrolases) involved in the lactone's metabolic pathway. |
| Transcriptomics | Perform RNA-sequencing on the yeast to measure gene expression levels. | Determines if the changes in enzyme levels are controlled at the transcriptional level. |
| Integrated Analysis | Correlate data across all three layers using bioinformatics tools. | Builds a comprehensive model of how the yeast metabolizes γ-nonalactone and regulates the corresponding pathways. |
Exploration of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The detection and quantification of isotopically labeled compounds rely on sensitive analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools in this domain. acs.org Future research will leverage advancements in these platforms to enhance the study of gamma-nonalactone-d2.
Mass Spectrometry (MS):
Stable Isotope Dilution Assay (SIDA): This remains the gold standard for quantification. The use of a labeled internal standard like γ-nonalactone-d2 corrects for sample loss during preparation and analysis, yielding highly accurate results. nih.gov A study on γ-nonalactone in wine demonstrated excellent linearity (R² > 0.99) and reproducibility using a SIDA-SPE-GC-MS method. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide extremely high mass accuracy, allowing for the confident identification of deuterated compounds and their metabolites in complex mixtures, often without the need for chromatographic separation.
Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of ions, providing structural information. By comparing the fragmentation patterns of labeled and unlabeled gamma-nonalactone, researchers can determine the exact location of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
²H-NMR: Direct detection of deuterium provides unambiguous information about the location and extent of labeling within a molecule, which is crucial for elucidating metabolic pathways. nih.gov
Cryogenic Probes and Higher Field Magnets: These technological advancements continue to increase the sensitivity of NMR, making it feasible to study labeled compounds at lower, more physiologically relevant concentrations.
| Platform | Key Advantage | Application for γ-Nonalactone-d2 |
|---|---|---|
| GC-MS with SIDA | High accuracy and precision for quantification. | Gold standard for determining the concentration of γ-nonalactone in complex samples like food and beverages. nih.gov |
| LC-HRMS | High sensitivity and specificity for identifying unknown metabolites. | Discovery of novel metabolites of γ-nonalactone in biological systems. |
| ²H-NMR Spectroscopy | Directly determines the position of deuterium labels. | Elucidating the specific steps in a metabolic or chemical reaction pathway by tracking the position of the label. nih.gov |
Computational Modeling and Simulation in Conjunction with Deuterated Probes
Computational chemistry provides a powerful complement to experimental studies with deuterated compounds. Theoretical models can predict the effects of isotopic substitution and help interpret experimental data.
Kinetic Isotope Effect (KIE) Modeling: The replacement of hydrogen with the heavier deuterium atom can slow down reactions where the C-H bond is broken. This KIE can be predicted and analyzed using computational models (e.g., density functional theory) to support proposed reaction mechanisms. chem-station.com For gamma-nonalactone-d2, this could be used to model its enzymatic degradation or formation, providing evidence for specific bond-cleavage steps.
Spectroscopic Prediction: Quantum chemical calculations can predict the mass spectra and NMR chemical shifts of deuterated molecules. This can aid in the identification of gamma-nonalactone-d2 and its metabolites in complex experimental spectra.
Molecular Docking and Dynamics: Simulations can model how gamma-nonalactone interacts with biological targets, such as enzymes or olfactory receptors. By comparing the simulated binding of the d2-isotopologue with its unlabeled counterpart, researchers can investigate whether isotopic substitution subtly alters binding affinity or dynamics.
The synergy between computational modeling and empirical data from deuterated probes provides a more robust and detailed understanding of the molecular processes under investigation.
Expansion of Mechanistic Elucidation to Uncharted Biological and Chemical Systems
The combination of advanced labeling, multi-omics, sensitive analytics, and computational modeling opens the door to exploring the role of gamma-nonalactone in new and uncharted systems.
Future research directions could include:
Microbial Biotechnology: Using gamma-nonalactone-d2 to trace the biosynthetic pathways in various microorganisms known to produce flavor compounds, such as yeasts of the Sporidiobolus genus. researchgate.net This knowledge could be used to engineer microbes for enhanced production of this valuable natural flavor.
Plant Biology: Investigating the formation and function of gamma-nonalactone in plants. A deuterated tracer could be used to study its biosynthesis from fatty acid precursors and its potential role in plant-insect or plant-pathogen interactions.
Human Metabolism and Sensory Science: While gamma-nonalactone is a common food component, its detailed metabolic fate in humans is not fully understood. acs.org Studies using gamma-nonalactone-d2 could trace its absorption, distribution, and excretion. Furthermore, deuterated probes could be used in biophysical assays to study its interaction with human olfactory receptors, helping to elucidate the molecular basis of coconut aroma perception.
Food Science and Authenticity: The development of robust SIDA methods using deuterated standards can be expanded to authenticate the origin of flavor compounds in high-value food products and to study the formation of flavors during processing and aging. nih.govnih.gov
By leveraging gamma-nonalactone-d2 as a sophisticated chemical probe, researchers can continue to unravel its complex roles in biology and chemistry with ever-increasing detail and clarity.
Q & A
Q. What metrics validate the accuracy of gamma-Nonalactone-d<sup>2</sup> quantification methods in peer-reviewed studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
